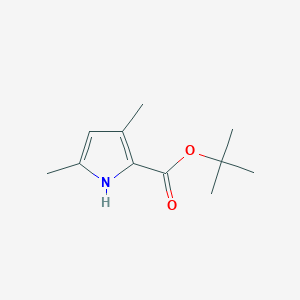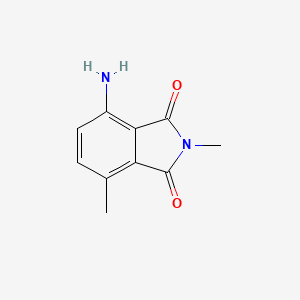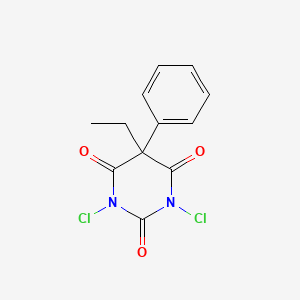
1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the chlorination of a pyrimidine derivative. The reaction conditions often require the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under anhydrous conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反应分析
Types of Reactions
1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex pyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like ethanol or methanol.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while reduction can produce a dihydropyrimidine compound.
科学研究应用
1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 1,3-Dichloro-5-ethyl-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- 1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-dione
- 1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-tetraone
Uniqueness
1,3-Dichloro-5-ethyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
35871-22-8 |
|---|---|
分子式 |
C12H10Cl2N2O3 |
分子量 |
301.12 g/mol |
IUPAC 名称 |
1,3-dichloro-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-2-12(8-6-4-3-5-7-8)9(17)15(13)11(19)16(14)10(12)18/h3-7H,2H2,1H3 |
InChI 键 |
WLOPXSPGUKEGFT-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)Cl)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


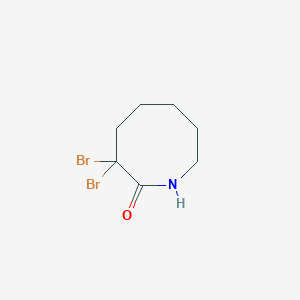


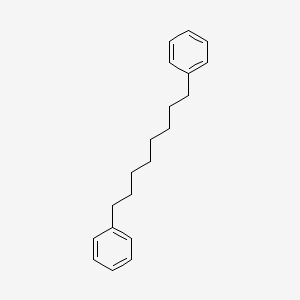
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)
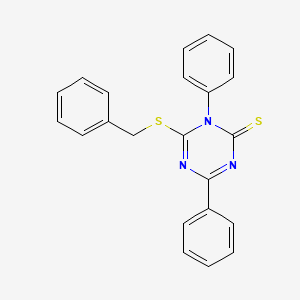
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
